

A Comparative Guide to Spiro-NPB and Spiro-OMeTAD in Perovskite Solar Cells

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Compound of Interest		
Compound Name:	Spiro-NPB	
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In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. Among the various classes of HTMs, spiro-type molecules have garnered significant attention due to their excellent thermal stability and morphological properties. This guide provides a detailed comparison of two prominent spiro-based HTMs: **Spiro-NPB** and the widely-used Spiro-OMeTAD.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable HTM for their specific applications. While Spiro-OMeTAD is the current benchmark HTM in high-efficiency PSCs, this guide also sheds light on the properties of **Spiro-NPB**, a related compound with potential applications in optoelectronic devices.

Performance Comparison

The following table summarizes the key performance parameters of perovskite solar cells fabricated using **Spiro-NPB** and Spiro-OMeTAD as the hole transport layer. It is important to note that while extensive data is available for Spiro-OMeTAD, direct comparative data for **Spiro-NPB** in perovskite solar cells is limited in the available literature. The data for **Spiro-NPB** is primarily derived from its use in Organic Light Emitting Diodes (OLEDs), which can provide insights into its fundamental properties.



Property	Spiro-NPB	Spiro-OMeTAD
Highest Occupied Molecular Orbital (HOMO) Energy Level	~ -5.32 eV[1]	~ -5.1 eV to -5.26 eV[2]
Power Conversion Efficiency (PCE)	Data in PSCs is not readily available.	Up to 25% in regular n-i-p architecture devices[3]. A device based on a Spiro-OMeTAD analogue, spiro-Naph, achieved a PCE of 24.43%[4].
Open-Circuit Voltage (Voc)	Data in PSCs is not readily available.	Typically in the range of 1.1 V to 1.2 V.
Short-Circuit Current Density (Jsc)	Data in PSCs is not readily available.	Typically in the range of 23 to 25 mA/cm2.
Fill Factor (FF)	Data in PSCs is not readily available.	Typically around 80%.
Hole Mobility	Higher mobility compared to NPB in OLEDs[5].	Pristine Spiro-OMeTAD has low hole mobility (~10-5 cm2V-1s-1), which is significantly improved by doping[6]. Doped films have mobility comparable to other high-performance HTMs.
Stability	Spiro-annulated structure suggests good thermal and morphological stability[5].	Susceptible to degradation at high temperatures and in the presence of moisture, often related to the hygroscopic nature of dopants like LiTFSI[4][7]. However, derivatives like spiro-Naph show improved stability[4].
Cost	Data on synthesis cost for PSC applications is not readily available.	High cost due to complex multi-step synthesis and



purification, which is a barrier to commercialization[6][8].

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the fabrication of perovskite solar cells using Spiro-OMeTAD. A detailed, validated protocol for **Spiro-NPB** in PSCs is not widely reported.

Fabrication of Perovskite Solar Cells with Spiro-OMeTAD

This protocol describes a typical fabrication process for a standard n-i-p planar perovskite solar cell.

- 1. Substrate Preparation:
- Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.
- 2. Electron Transport Layer (ETL) Deposition:
- A compact layer of TiO2 or SnO2 is deposited on the ITO substrate. For instance, a SnO2 nanoparticle solution can be spin-coated at 3000-5000 rpm for 30 seconds, followed by annealing at 150-200 °C for 30-60 minutes.
- 3. Perovskite Layer Deposition:
- A precursor solution of the perovskite material (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of DMF and DMSO) is spin-coated on the ETL.
- An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform film.



- The film is then annealed at 100-150 °C for 10-60 minutes.
- 4. Hole Transport Layer (HTL) Deposition:
- The Spiro-OMeTAD solution is prepared by dissolving Spiro-OMeTAD powder in a solvent like chlorobenzene.
- Additives are crucial for improving the conductivity and performance of the Spiro-OMeTAD layer. Common additives include:
 - Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): As a p-dopant to increase hole concentration. A stock solution in acetonitrile is typically used.
 - 4-tert-butylpyridine (tBP): To improve film morphology and reduce recombination.
 - Cobalt(III) complexes (e.g., FK209): As an additional p-dopant.
- A typical formulation involves dissolving 70-90 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, followed by the addition of specific volumes of the LiTFSI and tBP solutions[9].
- The prepared Spiro-OMeTAD solution is spin-coated onto the perovskite layer at 2000-4000 rpm for 30 seconds.
- The device is then often left in a dry air or oxygen environment for several hours to promote oxidation of the Spiro-OMeTAD, which enhances its conductivity.
- 5. Metal Electrode Deposition:
- Finally, a top electrode of gold or silver (typically 80-100 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
- 6. Characterization:
- The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2).



Visualizations Energy Level Diagram

The alignment of energy levels at the interfaces between different layers in a perovskite solar cell is critical for efficient charge extraction and transport. The diagram below illustrates the typical energy levels of a perovskite solar cell employing Spiro-OMeTAD as the HTM. The HOMO level of **Spiro-NPB** is also included for comparison.

Figure 1: Energy level diagram of a typical n-i-p perovskite solar cell.

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells using a spiro-based HTM.

Figure 2: General workflow for perovskite solar cell fabrication and characterization.

Conclusion

Spiro-OMeTAD remains the state-of-the-art hole transport material for high-efficiency n-i-p perovskite solar cells, consistently enabling PCEs over 25%[3]. Its well-matched energy levels with common perovskite compositions and its ability to form high-quality amorphous films contribute to its success. However, the high cost and stability issues associated with its dopants are significant hurdles for commercialization[6][7].

Spiro-NPB, while less explored in the context of perovskite solar cells, possesses a spiro-annulated structure that is known to impart good thermal and morphological stability, as demonstrated in OLED applications[5]. Its HOMO level is in a suitable range for hole extraction from perovskite absorbers. The spiro-linkage in these molecules helps in preventing crystallization and promoting the formation of uniform amorphous films, which is beneficial for device performance and longevity.

Future research should focus on direct comparative studies of **Spiro-NPB** and other novel spiro-type HTMs in perovskite solar cells to fully assess their potential. The development of dopant-free HTMs or more stable doping strategies for existing materials like Spiro-OMeTAD is also a critical area of investigation to push the commercialization of perovskite photovoltaic technology forward. The exploration of derivatives, such as the spiro-Naph series, has already



shown promise in overcoming the stability limitations of Spiro-OMeTAD while maintaining high efficiency[4].

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